3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C15H12Br2O2 and a molecular weight of 384.067 g/mol. This compound has gained attention due to its unique and promising properties in various fields of research and industry.
Preparation Methods
The synthesis of 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(3-methylbenzyl)oxy]benzaldehyde. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Chemical Reactions Analysis
3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a reactant in Suzuki-Miyaura cross-coupling reactions and the synthesis of blue fluorescent dye derivatives for organic light-emitting diodes.
Biology: It is involved in the synthesis of podophyllotoxin mimetic pyridopyrazoles, which have potential anticancer properties.
Medicine: The compound is used in the Sharpless kinetic resolution for the formation of Baylis-Hillman enal adducts, which are important intermediates in the synthesis of various pharmaceuticals.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde can be compared with other similar compounds, such as:
3,4-Dibromobenzaldehyde: Similar in structure but differs in the position of the bromine atoms.
3,5-Dibromo-4-methylpyridine: Contains a pyridine ring instead of a benzaldehyde moiety.
3,5-Dibromo-4-methylaniline: Contains an aniline group instead of a benzaldehyde moiety.
Properties
IUPAC Name |
3,5-dibromo-4-[(3-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O2/c1-10-3-2-4-11(5-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBLFJWYUOWHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.